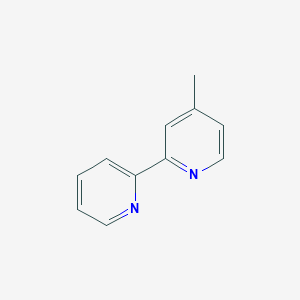

4-Methyl-2,2'-bipyridine

描述

Overview of Bipyridine Ligands in Coordination Chemistry

Bipyridines are a class of organic compounds with the chemical formula (C₅H₄N)₂. wikipedia.org They consist of two interconnected pyridyl rings. wikipedia.org As a bidentate chelating ligand, 2,2'-bipyridine (B1663995) forms complexes with a majority of transition metal ions. wikipedia.orgnih.gov These complexes have garnered significant academic interest due to their unique optical properties, which are valuable in analytical applications. nih.govwikipedia.org

From a structural standpoint, bipyridine ligands possess multiple nitrogen atoms with strong coordination capabilities, intramolecular conjugated bonds, and the ability to both donate and accept electrons. alfachemic.com This allows them to form stable complexes with various metal ions, making them widely used as chelate ligands in modern coordination chemistry. alfachemic.com The resulting metal complexes are integral to studies of electron and energy transfer, supramolecular and materials chemistry, and catalysis. nih.gov

Significance of Methyl Substitution in 2,2'-Bipyridine Derivatives

The functionalization of 2,2'-bipyridine is a key strategy for tailoring the properties of the resulting metal complexes. researchgate.net The introduction of substituents, such as a methyl group, can significantly influence the physicochemical characteristics of the ligand and its metallic compounds. mdpi.comrsc.org For instance, alkyl substituents can enhance the solubility of the complexes in organic solvents. wikipedia.org

The position of the methyl group is also crucial. For example, substituents at the 6,6'-positions can provide steric protection to the metal center. wikipedia.org The presence of methyl groups can also lead to changes in the energy of the metal-to-ligand charge transfer (MLCT) band, redox properties, and infrared spectra of the complexes. mdpi.com

Historical Context and Evolution of 2,2'-Bipyridine Chemistry

The journey of 2,2'-bipyridine chemistry began in 1888 with its first discovery. nih.gov Over the subsequent five decades, leading up to 1939, significant strides were made in understanding its coordination chemistry and analytical applications. nih.govnih.gov The development of more sophisticated characterization methods during this period played a crucial role in advancing the field. nih.gov Initially, many of the reported "simple" complexes of 2,2'-bipyridine were later revealed to have more intricate structures. nih.govnih.gov

Described as "the most widely used ligand" at the turn of the millennium, 2,2'-bipyridine and its derivatives have been the subject of numerous reviews, reflecting their enduring importance in coordination chemistry. nih.gov The continuous exploration of these ligands has been pivotal in developing our understanding of the thermodynamics and kinetics of metal ion complexation, as well as the bonding, photochemistry, photophysics, and electrochemistry of the resulting metal complexes. nih.gov

Interactive Data Tables

Physicochemical Properties of 4-Methyl-2,2'-bipyridine

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point | 296.6±25.0 °C (Predicted) |

| Density | 1.081±0.06 g/cm³ (Predicted) |

| pKa | 4.73±0.18 (Predicted) |

| Appearance | Solid |

Table sources: nih.govsigmaaldrich.comchemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSRAWAUPZWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452061 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-19-7 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2,2 Bipyridine and Its Derivatives

Established Synthetic Routes to 4-Methyl-2,2'-bipyridine

Several classical and modern synthetic strategies have been effectively employed for the preparation of this compound. These methods leverage cross-coupling reactions, alkylation, and catalytic dehydrogenation, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Negishi Cross-Coupling Strategies for Methylated Bipyridines

The Negishi cross-coupling reaction stands out as a powerful and versatile method for the synthesis of this compound and its isomers. acs.orgorgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org It is renowned for its high yields, mild reaction conditions, and excellent tolerance of various functional groups, including esters, nitriles, and amines. orgsyn.orgorgsyn.org

An efficient synthesis of this compound can be achieved by the Negishi cross-coupling of a pyridylzinc halide with a halogen-substituted pyridine (B92270). orgsyn.org The required pyridylzinc halides are typically generated through transmetalation of a pyridyllithium species or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org While various halogens (chloro, bromo, and iodo) can serve as effective coupling partners, bromides are most commonly used. orgsyn.org The general reactivity trend for the halide is I > Br > Cl. orgsyn.org

Table 1: Negishi Cross-Coupling for Bipyridine Synthesis orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Conditions | Product |

| Pyridylzinc Halide | Halopyridine | Pd(0) species | Phosphine Ligand | THF | Heat | Bipyridine |

| 2-Bromopyridine | Organozinc reagent | Pd(dba)₂ | XPhos | THF | Reflux | 2,2'-Bipyridine (B1663995) derivative |

This method's utility is further enhanced by its regioselectivity, allowing for the specific formation of desired isomers. For instance, the coupling of a 2-halopyridine is generally more facile than that of a 3-halopyridine, enabling selective reactions in dihalo-substituted pyridines. orgsyn.org

Alkylation of 4,4'-Dimethyl-2,2'-bipyridine (B75555) for Functionalization

Post-synthetic modification of readily available bipyridine precursors, such as 4,4'-Dimethyl-2,2'-bipyridine, provides an alternative and effective route to functionalized derivatives. researchgate.net This strategy involves the deprotonation of one or both methyl groups using a strong base, followed by quenching with an electrophile to introduce new functional groups. researchgate.netmsu.edu

A common approach utilizes lithium diisopropylamide (LDA) at low temperatures to generate a carbanion on the methyl group, which can then react with various electrophiles. researchgate.netorgsyn.org This method has been successfully used to introduce a range of substituents. researchgate.net For example, reaction with alkyl halides can introduce longer alkyl chains.

Another approach involves the oxidation of a methyl group to a hydroxymethylene group. mdpi.com For instance, treating 4,4'-dimethyl-2,2'-bipyridine with LDA followed by an oxaziridine (B8769555) reagent yields 4-hydroxymethylene-4'-methyl-2,2'-bipyridine, a versatile intermediate for further functionalization. mdpi.com

Palladium-Catalyzed Homo and Heterocoupling of Pyridine Derivatives

Palladium-catalyzed coupling reactions are a cornerstone in the synthesis of bipyridines, encompassing both homocoupling and heterocoupling strategies. mdpi.comresearchgate.net These reactions typically involve the coupling of pyridine derivatives in the presence of a palladium catalyst and often require a reducing agent or an oxidant. mdpi.compreprints.org A significant challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity and lower the reaction yield. mdpi.comresearchgate.net

Homocoupling reactions of halopyridines, such as 2-bromopyridine, can be facilitated by a combination of a palladium salt like Pd(OAc)₂ and a ligand or additive. mdpi.compreprints.org For instance, using piperazine (B1678402) in DMF at elevated temperatures can promote the homocoupling of bromopyridines. mdpi.com Heterocoupling reactions, such as the Suzuki and Stille couplings, are also widely used to construct unsymmetrical bipyridines. slideshare.net The Suzuki coupling, which pairs a pyridyl boronic acid with a halopyridine, is particularly attractive for forming C(sp²)–C(sp²) bonds. mdpi.com However, it often requires careful optimization of the catalytic system to overcome catalyst deactivation. mdpi.com

Table 2: Palladium-Catalyzed Coupling Reactions for Bipyridine Synthesis mdpi.comacs.org

| Reaction Type | Reactants | Catalyst System | Key Features |

| Homocoupling | Aryl Boronic Acids | Palladium Colloids | Forms symmetrical biaryls under oxidative conditions. |

| Heterocoupling (Suzuki) | Pyridyl Boronic Acid + Halopyridine | Pd(PPh₃)₄, Na₂CO₃ | Prone to catalyst deactivation by the bipyridine product. |

| Heterocoupling (Stille) | Organotin Reagent + Halopyridine | Palladium Catalyst | Can require harsh conditions and involves toxic tin reagents. orgsyn.org |

Kröhnke Reaction Approaches to Substituted Bipyridines

The Kröhnke reaction offers a classical yet effective pathway to highly substituted pyridines, including bipyridines. wikipedia.org This multicomponent reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. msu.eduwikipedia.org The reaction proceeds through a Michael addition followed by cyclization and aromatization to form the pyridine ring. wikipedia.org

This methodology is particularly useful for synthesizing 4'-aryl-2,2'-bipyridines. msu.edu Although yields can sometimes be moderate and the formation of isomers can complicate product isolation, the Kröhnke reaction remains a valuable tool for accessing structurally diverse bipyridine derivatives. msu.eduslideshare.net A one-pot Kröhnke method has been developed for the synthesis of 4'-aryl-2,2':6',2''-terpyridines by reacting an aryl aldehyde with two equivalents of 2-acetylpyridine. wikipedia.org Microwave-assisted Kröhnke-type reactions have also been reported to efficiently produce new 2,2′-bipyridine derivatives in high-temperature water. acs.org

Catalytic Pyridine Dehydrogenation Coupling with Raney Nickel

The direct dehydrogenative coupling of pyridine to form 2,2'-bipyridine using a Raney nickel catalyst is a historically significant and industrially relevant method. google.comorgsyn.org This process involves heating pyridine in the presence of the catalyst, which promotes the removal of hydrogen and the formation of a C-C bond between two pyridine rings. orgsyn.orggoogle.com

While effective, this method is not without its challenges. The Raney nickel catalyst can be pyrophoric when dry and its activity can diminish over time, a deactivation that has been attributed to prolonged contact with the bipyridine product. google.comcore.ac.uk To improve the efficiency and longevity of the catalyst, various modifications have been explored, including the use of supported elemental nickel catalysts and the addition of reaction promoters or reactivating agents. google.comgoogle.com A patented method describes the use of Raney nickel with a reaction aid, such as an alkyl or alkoxy aluminum or sodium compound, to improve the conversion rate and yield of 2,2'-bipyridine. google.com

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its electronic and steric properties for specific applications in areas like catalysis, materials science, and medicinal chemistry.

A common strategy for introducing functionality is through the selective oxidation of the methyl group. For example, this compound can be oxidized to 4'-methyl-2,2'-bipyridine-4-carbaldehyde using selenium dioxide in refluxing dioxane. chemicalbook.com This aldehyde can then serve as a versatile handle for further chemical transformations.

Another powerful approach involves the lithiation of 4,4'-dimethyl-2,2'-bipyridine followed by reaction with an electrophile. researchgate.net This allows for the introduction of a wide array of functional groups. For instance, reaction with propargyl bromide after lithiation yields 4-(prop-2-yn-1-yl)-4'-methyl-2,2'-bipyridine, introducing an alkyne functionality. researchgate.net Similarly, treatment with N-benzylidenebenzenesulfonamide after lithiation can introduce a hydroxymethylene group. mdpi.com

Furthermore, cyclocondensation reactions of β-ketoenamides derived from 1,3-diketones provide a flexible route to unsymmetrically functionalized bipyridines. beilstein-journals.org The resulting 4-hydroxypyridine (B47283) derivatives can be converted to nonaflates, which are excellent precursors for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, enabling the generation of a library of specifically substituted bipyridine derivatives. beilstein-journals.org

Table 3: Functionalization of this compound and its Precursors

| Starting Material | Reagents | Product | Functional Group Introduced | Reference |

| This compound | 1. Selenium(IV) oxide, 1,4-dioxane (B91453) | 4-Formyl-4'-methyl-2,2'-bipyridine | Aldehyde (-CHO) | chemicalbook.com |

| 4,4'-Dimethyl-2,2'-bipyridine | 1. LDA, THF, -78°C; 2. Propargyl bromide | 4-(prop-2-yn-1-yl)-4'-methyl-2,2'-bipyridine | Alkyne (-C≡CH) | researchgate.net |

| 4,4'-Dimethyl-2,2'-bipyridine | 1. LDA, THF, -78°C; 2. 2-Phenylsulfonyl-3-phenyloxaziridine | 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine | Hydroxymethyl (-CH₂OH) | mdpi.com |

| β-Ketoenamide | 1. TMSOTf, Hünig's base; 2. NaH, NfF | 4-Nonafloxy-substituted 2,2'-bipyridine | Nonaflate (-ONf) | beilstein-journals.org |

Carboxylic Acid Derivatives (e.g., 4'-Methyl-2,2'-bipyridine-4-carboxylic acid)

The introduction of a carboxylic acid group is a common strategy to create bipyridine ligands capable of anchoring to surfaces or serving as a versatile handle for further functionalization. The synthesis of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid often begins with the selective oxidation of one methyl group of the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine.

One established method involves the selective oxidation using selenium dioxide (SeO₂). researchgate.net This reagent allows for the conversion of one of the methyl groups into a carboxylic acid while leaving the other intact. Another approach utilizes potassium dichromate (K₂Cr₂O₇) in sulfuric acid to achieve the oxidation of the methyl groups. mincyt.gob.ar While this can lead to the di-acid, careful control of reaction conditions can favor the mono-acid product. The resulting 4'-Methyl-2,2'-bipyridine-4-carboxylic acid is a crucial building block, particularly in the synthesis of ruthenium polypyridyl complexes for applications in photochemistry and as sensitizers in solar cells. mdpi.comorgsyn.org The carboxylic acid group provides an essential point of attachment for creating more complex molecular assemblies. acs.org

| Method | Starting Material | Key Reagents | Significance | Reference |

| Selective Oxidation | 4,4'-Dimethyl-2,2'-bipyridine | Selenium dioxide (SeO₂) | Allows for selective mono-oxidation. | researchgate.net |

| Chromate Oxidation | 4,4'-Dimethyl-2,2'-bipyridine | Potassium dichromate (K₂Cr₂O₇), Sulfuric acid | A convenient method for producing carboxy-bipyridines. | mincyt.gob.ar |

Aldehyde Derivatives (e.g., 4-Formyl-4'-methyl-2,2'-bipyridine)

Aldehyde-functionalized bipyridines are valuable intermediates, as the formyl group can undergo a wide range of chemical transformations, including Wittig reactions, reductive aminations, and further oxidation to carboxylic acids.

A common synthesis for 4-Formyl-4'-methyl-2,2'-bipyridine involves the direct oxidation of 4,4'-dimethyl-2,2'-bipyridine. An effective method employs selenium(IV) oxide in a solvent such as 1,4-dioxane under reflux conditions. jlu.edu.cn The reaction proceeds over 24 hours under an inert atmosphere, yielding the desired aldehyde. The product, characterized as a member of the bipyridine and arenecarbaldehyde class, is a key precursor for more complex ligands. acs.org For instance, it is used in the synthesis of dipodal ligands containing imidazole (B134444) rings through reactions with 1,10-phenanthroline-5,6-dione (B1662461) and ammonium acetate.

| Parameter | Details | Reference |

| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine | jlu.edu.cn |

| Oxidizing Agent | Selenium(IV) oxide (SeO₂) | jlu.edu.cn |

| Solvent | 1,4-Dioxane | jlu.edu.cn |

| Conditions | Reflux, 24 hours, Inert atmosphere | jlu.edu.cn |

| Yield | 49.1% | jlu.edu.cn |

Halogenated Derivatives (e.g., 4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl)

Halogenated derivatives, particularly bromomethyl and chloromethyl compounds, are highly reactive intermediates used for introducing the bipyridine moiety into larger systems via nucleophilic substitution reactions.

While radical halogenation can be used, it often leads to mixtures that are difficult to separate. More efficient and selective methods have been developed. A high-yield synthesis of halomethyl-2,2'-bipyridines can be achieved from the corresponding methyl-substituted precursors. One robust procedure for creating chloromethyl derivatives involves a two-step process starting from 4,4'-dimethyl-2,2'-bipyridine. The first step is the reaction with lithium diisopropylamide (LDA) to form a carbanion, which is then trapped with chlorotrimethylsilane (B32843) (TMSCl). The resulting silylated intermediate is subsequently treated with a halogen source like hexachloroethane (B51795) to yield the desired 4,4'-bis(chloromethyl)-2,2'-bipyridine. These halogenated compounds are versatile building blocks in organic synthesis and coordination chemistry.

Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1 | 4,4'-dimethyl-2,2'-bipyridine, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF) | Deprotonation to form the maroon-black carbanion. | |

| 2 | Chlorotrimethylsilane (TMSCl) | Trapping of the carbanion to form 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine. |

Hydroxymethyl and Hydroxyethyl Derivatives (e.g., 4-Hydroxymethyl-4'-methyl-2,2'-bipyridyl, 4'-Methyl-4-hydroxyethyl-2,2'-bipyridine)

The hydroxymethyl group serves as a key functional handle that can be readily converted into other groups, such as aldehydes or leaving groups, making these derivatives important intermediates. researchgate.netjlu.edu.cn

A convenient one-pot procedure has been reported for the synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine from 4,4'-dimethyl-2,2'-bipyridine. jlu.edu.cn The method involves deprotonation with lithium diisopropylamide (LDA) at low temperature, followed by reaction with an electrophilic oxygen source, 2-phenylsulfonyl-3-phenyloxaziridine. This approach provides the target alcohol in a 52% yield. researchgate.netjlu.edu.cn An alternative, multi-step route involves the oxidation of the dimethyl precursor, followed by esterification and subsequent reduction to form the hydroxymethyl group.

While a specific synthesis for 4'-Methyl-4-hydroxyethyl-2,2'-bipyridine is not detailed in the surveyed literature, a standard synthetic approach would involve the reaction of 4-Formyl-4'-methyl-2,2'-bipyridine with a methyl Grignard reagent (e.g., CH₃MgBr) followed by aqueous workup to yield the secondary alcohol.

One-Pot Synthesis of 4-Hydroxymethyl-4'-methyl-2,2'-bipyridine

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine | researchgate.netjlu.edu.cn |

| Base | Lithium diisopropylamide (LDA) in THF | researchgate.netjlu.edu.cn |

| Oxygen Source | 2-Phenylsulfonyl-3-phenyloxaziridine | researchgate.netjlu.edu.cn |

| Yield | 52% | jlu.edu.cn |

Vinyl Derivatives (e.g., 4-vinyl-4'-methyl-2,2'-bipyridine)

Vinyl-substituted bipyridines are of significant interest as monomers for the preparation of functional polymers and for their use in creating conjugated systems. These derivatives can be used to form electropolymerized films on electrode surfaces for applications in sensors and photoelectrochemical cells.

An improved synthesis of 4-vinyl-4'-methyl-2,2'-bipyridine has been developed to facilitate these applications. One synthetic strategy involves the reaction of the monolithiated species of 4,4'-dimethyl-2,2'-bipyridine, generated using LDA, with an appropriate aldehyde. The resulting alcohol intermediate is then treated with an acid, such as p-toluenesulfonic acid, to induce dehydration and form the vinyl group. A more complex, five-step reaction sequence starting from 4,4'-dimethyl-2,2'-bipyridine has also been described, which proceeds through dicarboxylic acid, dimethyl ester, diol, and dialdehyde (B1249045) intermediates to ultimately yield 4,4'-divinyl-2,2'-bipyridine.

Cyano-Substituted Derivatives (e.g., this compound-4'-carbonitrile)

The introduction of a cyano (-CN) group onto the bipyridine framework significantly alters its electronic properties, making it a strong π-accepting ligand. This modification is useful for tuning the properties of metal complexes.

This compound-4'-carbonitrile (Mebpy-CN) has been successfully used as an auxiliary ligand in the synthesis of novel ruthenium polypyridyl complexes. A series of complexes with the general formula Ru(bpy)₃₋ₓ(Mebpy-CN)ₓ₂ (where x = 1–3) have been prepared and characterized. The inclusion of the Mebpy-CN ligand was found to improve the photosensitizing properties of the ruthenium complexes. Dinuclear rhenium mdpi.com and ruthenium complexes using this cyano-substituted bipyridine as a bridging ligand have also been prepared and studied.

Amide-Linked Derivatives (e.g., 4-[N-(2-anthryl)carbamoyl]-4'-methyl-2,2'-bipyridine)

Creating amide-linked derivatives is a powerful method for attaching functional moieties, such as lumiphores, to the bipyridine scaffold. The amide bond provides a stable and electronically defined linkage.

The synthesis of 4-[N-(2-anthryl)carbamoyl]-4'-methyl-2,2'-bipyridine (bpyAnth) serves as a prime example. researchgate.net The synthesis begins with the selective oxidation of 4,4'-dimethyl-2,2'-bipyridine to 4-carboxy-4'-methyl-2,2'-bipyridine using selenium dioxide. researchgate.net The resulting carboxylic acid is then activated, a crucial step to facilitate amide bond formation. This activation is achieved using a combination of N,N'-diisopropylcarbodiimide and anhydrous 1-hydroxybenzotriazole. The activated acid is then reacted with 2-aminoanthracene (B165279) in dimethylformamide (DMF) to yield the final amide-linked product. researchgate.net This ligand, which couples the bipyridine chelating unit with an anthracene (B1667546) lumiphore, has been used to create emissive iron(II) complexes. researchgate.net

Carboxypropyl Derivatives (e.g., 4-Methyl-4'-(3-carboxypropyl)-2,2'-bipyridine)

The synthesis of asymmetrically functionalized bipyridines, such as 4-Methyl-4'-(3-carboxypropyl)-2,2'-bipyridine, is crucial for developing bespoke ligands for various applications. This compound is recognized as a versatile building block in the synthesis of more complex molecules. biosynth.com A common synthetic strategy involves a sequential functionalization approach, starting with a simpler bipyridine core.

One illustrative pathway begins with the quaternization of one of the nitrogen atoms on the bipyridine ring. For instance, a synthetic route to a similar compound, 4-(3-carboxypropyl)-4'-methyl viologen, starts from 4,4'-bipyridine (B149096). rsc.org This process involves the initial methylation of one pyridine ring. The resulting mono-methylated intermediate is then reacted with a reagent containing the carboxypropyl chain, such as methyl 4-bromobutanoate. rsc.org This step attaches the ester-terminated propyl chain to the second pyridine ring. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid. rsc.org

A plausible synthetic scheme for 4-Methyl-4'-(3-carboxypropyl)-2,2'-bipyridine could be inferred from these general principles, likely starting with this compound or by constructing the substituted bipyridine from two different pyridine precursors using cross-coupling reactions.

Table 1: Key Intermediates in the Synthesis of Carboxypropyl Bipyridine Derivatives

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 4,4'-Bipyridine | Starting material for viologen synthesis | rsc.org |

| 1-methyl-[4,4'-bipyridin]-1-ium iodide | Mono-methylated intermediate | rsc.org |

Strategies for Regioselective Functionalization of Bipyridines

Achieving regioselective functionalization of the bipyridine scaffold is a significant challenge due to the similar reactivity of many positions on the two pyridine rings. smolecule.com Researchers have developed several strategies to control the position of incoming functional groups. These methods can be broadly categorized into substrate pre-functionalization, directed C-H activation, and controlled cross-coupling reactions.

Substrate Pre-functionalization: This strategy involves modifying the bipyridine ring to direct subsequent reactions to a specific position.

N-Oxidation: Mono-N-oxidation of one pyridine ring deactivates it towards certain reactions, allowing functionalization on the other ring. For example, subsequent cyanation and hydrolysis can lead to the formation of 6-carboxy-2,2'-bipyridine. researchgate.net

N-Alkylation: Similar to N-oxidation, the formation of a mono-N-alkylpyridinium salt directs substitution. This has been used to synthesize 6-bromo-2,2'-bipyridine, which can then undergo further nucleophilic substitutions. researchgate.net

TMS Intermediates: Halogenation of dimethyl-2,2'-bipyridines can be controlled using trimethylsilyl (B98337) (TMS) intermediates. This method offers high yields and avoids the poor selectivity often seen with radical halogenation reactions. orgsyn.org Monohalogenation can be achieved by carefully controlling the amount of the lithiating agent, such as lithium diisopropylamide (LDA). orgsyn.org

Directed C-H Activation: Directly functionalizing C-H bonds offers an atom-economical approach. Transition metal catalysts can be used to direct substitution to specific positions. For instance, ruthenium-mediated C–H activation has been employed for the selective carboxylation at the 4-position of 2,2'-bipyridine using CO₂. smolecule.com Palladium catalysis has also been effective in the regioselective C-H acylation of related biaryl systems. acs.org

Controlled Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are powerful tools for constructing and functionalizing bipyridines. mdpi.comorgsyn.orgacs.org

Negishi Coupling: This reaction demonstrates good tolerance for various functional groups and offers excellent yields under mild conditions. orgsyn.org It allows for the selective coupling of pyridyl zinc halides with pyridyl halides or triflates, providing a route to specifically substituted bipyridines. orgsyn.orgacs.org

Suzuki Coupling: While historically challenging due to the instability of 2-pyridylboronic acids, the development of stable 2-pyridylboronic acid esters has made Suzuki coupling a viable and efficient method for synthesizing functionalized 2,2'-bipyridines. mdpi.comthieme-connect.com This method tolerates a wide range of functional groups. thieme-connect.com

Stille Coupling: This method uses organotin compounds and is highly reactive, often succeeding where other methods fail. mdpi.comacs.org However, the high toxicity of the organotin reagents is a significant drawback. mdpi.comorgsyn.org It has been successfully used to prepare a variety of functionalized 2,2'-bipyridines on a large scale. acs.orgacs.org

Table 2: Comparison of Regioselective Functionalization Strategies

| Strategy | Method | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Substrate Pre-functionalization | N-Oxidation / N-Alkylation | Good control over regioselectivity | Requires additional synthesis steps (protection/deprotection) | researchgate.net |

| TMS Intermediates | High yields, good selectivity for halogenation | Requires stoichiometric use of strong bases (LDA) | orgsyn.org | |

| Directed C-H Activation | Transition Metal Catalysis (Ru, Pd) | Atom-economical, direct functionalization | May require specific directing groups, catalyst development is ongoing | smolecule.com, acs.org |

| Cross-Coupling Reactions | Negishi Coupling | High yield, mild conditions, good functional group tolerance | Preparation of organozinc reagents can be sensitive | orgsyn.org, acs.org |

| Suzuki Coupling | High functional group tolerance, uses less toxic boron reagents | Instability of some 2-pyridylboronic acid precursors | mdpi.com, thieme-connect.com |

Coordination Chemistry of 4 Methyl 2,2 Bipyridine Complexes

General Principles of 2,2'-Bipyridine (B1663995) as a Bidentate Ligand

2,2'-Bipyridine (bpy) and its derivatives, including 4-methyl-2,2'-bipyridine, are classic examples of bidentate ligands in coordination chemistry. chemimpex.com These ligands coordinate to a metal center through the two nitrogen atoms of their pyridine (B92270) rings, forming a stable five-membered chelate ring. smolecule.comsmolecule.com The planar structure of the bipyridine core facilitates effective coordination with a variety of transition metals. smolecule.com The resulting metal-ligand bond is primarily a sigma (σ) donation from the nitrogen lone pairs to the metal's empty orbitals. Concurrently, there can be a degree of π-back-donation from the metal's d-orbitals to the π* orbitals of the bipyridine ligand, which can influence the electronic properties of the complex. dcu.ie

The introduction of substituents onto the bipyridine framework, such as a methyl group at the 4-position, can modulate the ligand's electronic and steric properties. The methyl group is an electron-donating group, which can increase the electron density on the pyridine rings and enhance the σ-donating ability of the ligand. researchgate.netmdpi.com This, in turn, can affect the stability and reactivity of the resulting metal complexes. cymitquimica.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. ijcce.ac.irijcce.ac.ir The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-visible (UV-Vis) spectroscopy, and X-ray crystallography. ijcce.ac.irnih.govnih.gov

Homoleptic and Heteroleptic Complexes

Both homoleptic and heteroleptic complexes involving this compound have been synthesized and studied. Homoleptic complexes contain only one type of ligand, for example, [M(4-mebpy)n]x+, where 'M' is a metal ion, '4-mebpy' is this compound, 'n' is the number of ligands, and 'x+' is the charge of the complex. nih.gov

Heteroleptic complexes, on the other hand, contain more than one type of ligand. nih.govresearchgate.net For instance, ruthenium(II) complexes with the general formula Ru(4,4′-X2-bpy)2(Mebpy-CN)2 have been synthesized, where Mebpy-CN is 4-methyl-2,2′-bipyridine-4′-carbonitrile and X represents different electron-donating groups on the other bipyridine ligands. acs.orgnih.gov The synthesis of such complexes allows for the fine-tuning of their physicochemical properties. acs.orgnih.gov Similarly, heteroleptic iridium(III) complexes containing this compound derivatives have been prepared. frontiersin.orgnih.gov

Mono- and Dinuclear Complexes

This compound can form both mononuclear and dinuclear complexes. Mononuclear complexes feature a single metal center coordinated to one or more this compound ligands. csuc.catmincyt.gob.ar For example, mononuclear ruthenium(II) complexes incorporating 4'-methyl-2,2'-bipyridine-4-carboxylic acid have been synthesized. nih.gov

Dinuclear complexes, containing two metal centers, can also be formed. In some cases, a bridging ligand connects the two metal centers, each of which may also be coordinated to this compound. For instance, a dinuclear ruthenium(II) complex with this compound-4'-carbonitrile acting as a bridging ligand has been prepared. acs.org Another example is a centrosymmetric binuclear nickel(II) complex, [{NiCl(6-mbipy)}2(μ-Cl)2], where '6-mbipy' is 6-methyl-2,2'-bipyridine. ijcce.ac.irijcce.ac.ir

Complexes with Transition Metals (e.g., Fe(II), Re(I), Ru(II), Cu(I), Mn(II), Ni(II), Zn(II), Pt(II), Hg(II), Ir(III))

This compound forms stable complexes with a wide array of transition metals.

Fe(II): Iron(II) complexes with substituted bipyridines, including those with methyl groups, have been synthesized and studied for their electrochromic properties. acs.orgresearchgate.netjcsp.org.pk The complex [Fe(bpyAnth)3]2+, where bpyAnth is a bipyridine ligand functionalized with anthracene (B1667546) and a methyl group, has been shown to be emissive. acs.org

Re(I): Mononuclear and dinuclear tricarbonylrhenium(I) complexes with this compound-4'-carbonitrile have been reported. csuc.catmincyt.gob.ar

Ru(II): A significant body of research focuses on ruthenium(II) complexes of this compound and its derivatives. nih.govacs.orgnih.govacs.org These complexes are often investigated for their potential applications in solar cells and as photosensitizers. acs.orgnih.govacs.org

Cu(I): Copper(I) complexes with methyl-substituted bipyridines have been prepared and their structures analyzed. researchgate.net The steric and electronic effects of the methyl groups on the copper center's properties are a key area of investigation. acs.org

Ni(II): Nickel(II) complexes with methyl-substituted bipyridines have been synthesized, and their structures have been determined. ijcce.ac.irnih.govcdnsciencepub.com This includes both mononuclear and binuclear complexes. ijcce.ac.ir

Zn(II): The influence of the methyl group position on the structure of zinc(II) nitrate (B79036) complexes with bipyridine ligands has been studied.

Pt(II): Platinum(II) complexes containing dimethyl-2,2'-bipyridine isomers have been synthesized to assess the impact of the methyl group's position on the complex's structure. nih.govscientific.nettandfonline.com Five-coordinate platinum(II) complexes with 2,2'-bipyridine have also been structurally characterized. mdpi.com

Hg(II): A mercury(II) complex with 6-methyl-2,2'-bipyridine, [Hg(6-mbipy)(SCN)2], has been reported. ijcce.ac.ir

Ir(III): Heteroleptic iridium(III) complexes incorporating this compound derivatives have been synthesized for applications in electrogenerated chemiluminescence. frontiersin.orgnih.govnih.govbldpharm.com

Influence of Methyl Group Position on Complex Structure

The position of the methyl group on the 2,2'-bipyridine ring has a discernible impact on the structure of the resulting metal complexes. researchgate.netnih.gov

In pseudo-square-planar platinum(II) complexes, methyl groups at the 4,4'- and 5,5'-positions cause only minor distortions, such as a slight twisting of the pyridyl rings. nih.gov However, when methyl groups are located at the 6,6'-positions, significant distortions are observed due to steric repulsion between the methyl groups and the cis-ligands. nih.gov For example, (6,6'-Me2bipy)PtCl2 exhibits a large bowing angle. nih.gov

Similarly, in bis(diphenylphosphino)acetylene-bridged copper(I) bipyridine complexes, the steric effect of methyl groups at the 6,6' positions induces severe distortion in the metallacycle's configuration. researchgate.net In contrast, complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) exhibit a more regular, chair-like configuration. researchgate.net The electronic influence of the methyl group is also evident; the lowest Raman shift for the dppa triple bond stretch is observed for the complex with the 4,4'-Me2bipy ligand, consistent with its higher basicity. researchgate.net

Structural Analysis of Coordination Complexes

For instance, in platinum(II) complexes of dimethyl-2,2'-bipyridine, the Pt-N bond distances typically fall within the range of 2.017(3) to 2.032(3) Å. nih.gov In a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine, [{NiCl(6-mbipy)}2(μ-Cl)2], each nickel(II) ion is five-coordinated in a distorted square-pyramidal geometry, with a Ni···Ni distance of 3.533(1) Å. ijcce.ac.ir The structure of a tris-chelated nickel(II) complex with 4,4'-dimethyl-2,2'-bipyridine, Ni(dimethylbpy)32, reveals a distorted octahedral geometry around the six-coordinate nickel center. nih.gov

The structure of a ruthenium(II) complex, Ru(bpy)2(Mebpy-COOH)2·3H2O, where Mebpy-COOH is 4'-methyl-2,2'-bipyridine-4-carboxylic acid, also shows a distorted octahedral geometry for the Ru(II) center. nih.gov X-ray analysis of iridium(III) complexes, such as [(Cp*)Ir(4-methyl-4'-carboxy-2,2'-bipyridine)Cl]PF6, has confirmed the expected 'piano-stool' configuration. nih.gov

These structural details are crucial for understanding the properties and reactivity of these coordination compounds.

Table 1: Selected Bond Distances and Angles in this compound Complexes

| Complex | Metal-Nitrogen Bond Distances (Å) | Other Key Distances (Å) | Key Bond Angles (°) | Reference |

| (4,4'-Me2bipy)PtCl2 | 2.017(3) - 2.032(3) | - | Pyridyl ring twist: 2.4 | nih.gov |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | - | Ni···Ni: 3.533(1) | - | ijcce.ac.ir |

Table 2: Crystallographic Data for Selected this compound Complexes

| Complex | Crystal System | Space Group | Reference |

| Ni(4,4'-dimethyl-2,2'-bipyridine)32 | - | - | nih.gov |

| Ru(bpy)2(4'-methyl-2,2'-bipyridine-4-carboxylic acid)2·3H2O | - | - | nih.gov |

| [(Cp*)Ir(4-methyl-4'-carboxy-2,2'-bipyridine)Cl]PF6 | - | - | nih.gov |

| [{NiCl(6-mbipy)}2(μ-Cl)2] | Monoclinic | P2(1)/c | ijcce.ac.ir |

Photophysical and Spectroscopic Investigations of 4 Methyl 2,2 Bipyridine Complexes

Luminescence and Emission Properties

In a series of novel ruthenium complexes with the general formula Ru(4,4′-X2-bpy)2(Mebpy-CN)2 (where Mebpy-CN is 4-methyl-2,2′-bipyridine-4′-carbonitrile and X represents various electron-donating groups), a fine-tuning of emission properties was achieved. As the electron-donating strength of the substituent X increases, the excited state is stabilized, causing the emission band to shift to longer wavelengths, extending into the near-infrared (NIR) region. acs.org These complexes are strongly luminescent, with radiative quantum yields and excited-state lifetimes that systematically increase with the number of cyano-substituted bipyridine ligands.

For instance, heteroleptic Ru(II) dyads incorporating thienyl groups appended to a phenanthroline ligand (structurally related to bipyridine) display unstructured emission from a triplet MLCT (³MLCT) state. nih.gov Similarly, many luminescent platinum(II) complexes exhibit highly efficient emissions from ³ILCT/MLCT (intraligand charge transfer/metal-to-ligand charge transfer) or mixed ³ILCT/MLCT/LLCT (ligand-to-ligand charge transfer) excited states. acs.org

The efficiency and duration of luminescence are quantified by the quantum yield (Φ) and excited-state lifetime (τ), respectively. In a series of ruthenium polypyridyl complexes using 4-methyl-2,2′-bipyridine-4′-carbonitrile (Mebpy-CN) as an auxiliary ligand, a significant increase in both the lifetime and quantum yield of emission from the lowest ³MLCT excited state was observed as the number of Mebpy-CN ligands increased from one to three. acs.org This enhancement points to improved photosensitizing properties compared to the parent complex, [Ru(bpy)₃]²⁺. acs.org

The lifetimes of ³MLCT states for many ruthenium polypyridyl complexes are typically in the range of microseconds (μs). nih.gov For example, three bis(2,2′-bipyridine)-heteroleptic Ru(II) dyads showed emission from a ³MLCT state with a lifetime of approximately 1 μs. nih.gov In photoredox catalysis, the triplet excited state of the common photosensitizer tris(2,2'-bipyridyl)ruthenium, [Ru(bpy)₃]²⁺, has a lifetime of about 1100 nanoseconds (ns), which is ample time for electron-transfer pathways to occur. rsc.org

The surrounding solvent and the specific structure of the ligands can influence these properties. For example, the excited-state lifetime of 4,4'-bipyridine's S₁ state varies from 10 to 70 picoseconds (ps) depending on the solvent. acs.org Furthermore, strategic binding of Cu(I) bipyridine complexes to surfaces like ZrO₂ has been shown to dramatically increase the excited-state lifetime by more than 20-fold compared to the complex in solution. rsc.org

| Complex | Excited State Lifetime (τ) | Luminescence Quantum Yield (Φ) | Reference |

|---|---|---|---|

| [Ru(bpy)₂(Mebpy-CN)]²⁺ | - | Increased relative to [Ru(bpy)₃]²⁺ | acs.org |

| [Ru(bpy)(Mebpy-CN)₂]²⁺ | - | - | acs.org |

| [Ru(Mebpy-CN)₃]²⁺ | Increased relative to complex with one Mebpy-CN ligand | Increased relative to complex with one Mebpy-CN ligand | acs.org |

| Ru(II) Dyad with thienyl-phenanthroline | ~1 μs (³MLCT state) | - | nih.gov |

| [Ru(bpy)₃]²⁺ | ~1100 ns | - | rsc.org |

A key property of photosensitizing complexes is their ability to generate singlet molecular oxygen (¹O₂), a highly reactive species used in photodynamic therapy and photocatalysis. This process occurs through energy transfer from the triplet excited state of the complex to ground-state triplet oxygen (³O₂).

Complexes of ruthenium with 4-methyl-2,2′-bipyridine-4′-carbonitrile have demonstrated the ability to produce singlet molecular oxygen upon quenching of their ³MLCT excited states by molecular oxygen. acs.org The quantum yields for ¹O₂ generation for these complexes were found to be higher than that of the standard [Ru(bpy)₃]²⁺ in acetonitrile. acs.org Similarly, a series of Ru(II) dyads were all shown to be strong singlet oxygen sensitizers, with quantum yields (ΦΔ) for some derivatives reaching as high as 74–78%. nih.gov

Ultrafast Excited-State Dynamics

Following the absorption of light, complexes of this compound undergo a series of rapid photophysical processes. These dynamics, occurring on femtosecond (fs) to picosecond (ps) timescales, are critical in determining the ultimate fate of the absorbed energy. Techniques like femtosecond transient absorption (fs-TA) spectroscopy are employed to probe these fleeting events.

For ruthenium complexes like [Ru(dmb)₃]²⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine), excitation into the MLCT band is followed by biphasic decay kinetics. acs.orgosti.gov These have been attributed to a combination of intersystem crossing (ISC) from the initially formed singlet MLCT (¹MLCT) state to the triplet MLCT (³MLCT) state, and subsequent vibrational cooling within the triplet manifold. acs.orgosti.gov The ISC process can be exceptionally fast, with studies on related ruthenium bipyridyl complexes revealing both a fast component on the order of 43-46 fs and a slower component around 256-337 fs. acs.org The vibrational cooling dynamics for [Ru(dmb)₃]²⁺ occur on a timescale of approximately 5 ps. acs.orgosti.gov

Transient absorption measurements on Ru(II) dyads have also revealed the presence of additional nonemissive, long-lived excited states, assigned as triplet intraligand (³IL) states, with lifetimes extending into the tens of microseconds (e.g., 43 μs and 27 μs). nih.gov Theoretical models suggest that interligand electron transfer (ILET) on the ¹MLCT potential energy surface is also an ultrafast process, implying that the excited electron can dynamically delocalize over the available bipyridine ligands. rsc.org

Spectroscopic Characterization Techniques

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing this compound complexes. The electronic absorption spectra provide information about the ground-state electronic structure and the nature of electronic transitions.

Complexes of ruthenium with this compound and its derivatives typically exhibit characteristic absorption bands. acs.org Intense bands in the UV region (e.g., 280-290 nm) are generally assigned to spin-allowed π → π* intraligand (IL) transitions localized on the bipyridine ligands. acs.org Broader, less intense bands in the visible region (e.g., ~450 nm) are characteristic of metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. nih.govacs.org

In heteroleptic complexes of the formula [Ru(4,4′-(X)₂-bpy)₂(Mebpy-CN)]²⁺, the electronic absorption maxima correlate well with the electronic properties (Hammett's σp parameters) of the substituent X. acs.org Changing the substituent allows for the fine-tuning of the absorption profile. acs.org

| Wavelength Region | Assignment | Reference |

|---|---|---|

| 280-290 nm | Ligand-based π → π* transition | acs.org |

| ~450 nm | Metal-to-Ligand Charge Transfer (MLCT) | acs.org |

| 301-306 nm | Metal-to-Ligand Charge Transfer (MLCT) in dmbpy complexes | nih.gov |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering structural insights and information on the nature of chemical bonds. For complexes of this compound, IR spectra show characteristic bands corresponding to the vibrational modes of the polypyridyl framework, typically between 1400 and 1600 cm⁻¹. acs.org Key vibrations include the C=N and C=C stretching modes. researchgate.net Upon coordination to a metal center, these bands often shift to lower wavenumbers compared to the free ligand. researchgate.net

Infrared Spectroelectrochemistry (IR-SEC) is a powerful technique that combines electrochemistry with IR spectroscopy to study the vibrational properties of a complex in different oxidation states. By monitoring changes in the IR spectrum as the complex is electrochemically reduced or oxidized, one can determine where the electron is added or removed.

In studies of ruthenium complexes containing 4,4′-dicyano-5,5′-dimethyl-2,2′-bipyridine, IR-SEC has been used to track the reduction process. acs.orgresearchgate.net Upon one-electron reduction, the C≡N stretching vibration (ν(C≡N)) shifts significantly by approximately -45 cm⁻¹, and its intensity increases dramatically. acs.org Similar spectral shifts are observed upon photoexcitation to the lowest ³MLCT state, confirming that the excited electron, like the electrochemically added electron, is localized on the cyano-substituted bipyridine ligand. acs.orgreading.ac.uk Analysis of IR spectra of reduced [Ru(bpy)₃]⁺ shows substantial changes compared to the parent [Ru(bpy)₃]²⁺, including an increase in the number of strong IR bands and significant broadening of these bands, reflecting the change in the electronic structure upon reduction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound complexes in solution. It provides detailed information about the electronic environment and connectivity of atoms within the molecule.

¹H NMR: Proton NMR is extensively used to characterize these complexes. The chemical shifts of the protons on the bipyridine ligand are highly sensitive to coordination with a metal center. Upon complexation, the ligand, which is typically in a trans-conformation in its free state, is forced into a cis-conformation, leading to significant changes in the proton resonances. publish.csiro.au

In diamagnetic complexes, such as those with Ru(II) or Os(II), the spectra are relatively simple and well-resolved. For instance, in tris-bipyridyl complexes, the protons of the pyridine (B92270) rings often form an ABX system. publish.csiro.au The coordination shifts (Δδ = δcomplex - δligand) provide insight into the metal-ligand interaction. nih.gov Protons in positions 6 and 6', adjacent to the nitrogen atoms, typically experience the most significant downfield shifts due to the deshielding effect of the metal center. In complexes with lower symmetry, such as [Ru(bipy)₂(this compound)]²⁺, the protons on the chemically non-equivalent bipyridine ligands can be distinguished, sometimes requiring 2D NMR techniques for unambiguous assignment. researchgate.net

For paramagnetic complexes, such as those with Co(II) or Ni(II), the ¹H NMR spectra are characterized by large isotropic shifts. cdnsciencepub.com In these cases, the signals can be spread over a much wider chemical shift range. For tris complexes with the unsymmetrical this compound ligand, the existence of facial (fac) and meridional (mer) isomers can lead to multiple resonance peaks for each proton, with relative intensities reflecting the statistical distribution of the isomers. cdnsciencepub.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the complex. Similar to proton NMR, carbon chemical shifts are affected by coordination. The signals for the carbon atoms closest to the nitrogen donors (C2, C6, C2', C6') show the most pronounced coordination shifts. For example, in a 4-hydroxymethylene-4'-methyl-2,2'-bipyridine ligand, the methyl carbon appears at approximately 21.4 ppm, while the aromatic carbons span the region from ~119 to 156 ppm. mdpi.com These values shift upon coordination to a metal center.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures. researchgate.netresearchgate.net COSY experiments establish proton-proton coupling networks, allowing for the assignment of adjacent protons within the pyridine rings. nih.gov HMQC and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C spectrum. These techniques are crucial for distinguishing between different bipyridine ligands in mixed-ligand complexes and for differentiating between isomers. researchgate.netnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Complexes

| Compound/Complex | H-3' | H-5' | H-6' | H-3 | H-5 | H-6 | Methyl (H) | Solvent |

|---|---|---|---|---|---|---|---|---|

| 4-hydroxymethylene-4'-methyl-2,2'-bipyridine mdpi.com | - | - | - | - | 7.05-7.18 (m) | 8.39-8.46 (m) | 2.34 (s) | CDCl₃ |

| [Ru(4,4'-dmbp)₃]²⁺ publish.csiro.au | 8.61 | 7.14 | 7.32 | 8.61 | 7.14 | 7.32 | - | Methanol |

Note: 4,4'-dmbp refers to 4,4'-dimethyl-2,2'-bipyridine (B75555), a closely related symmetric ligand. Assignments for the unsymmetrical this compound ligand would show greater complexity.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). It provides information about the electronic structure and the local environment of the paramagnetic center.

For complexes of this compound with paramagnetic metal ions like Cu(II), EPR spectroscopy can be used to determine the geometry of the complex. acs.org The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor). The values of g|| and g⊥, derived from the spectrum, can distinguish between different ground electronic states. For example, in Cu(II) complexes, a g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is typical for elongated octahedral or square planar geometries. Conversely, a g⊥ > g|| > 2.0023 suggests a d(z²) ground state, often found in compressed octahedral or trigonal bipyramidal geometries. acs.org

The spectra can also exhibit superhyperfine splitting due to the interaction of the unpaired electron with the nitrogen nuclei (I=1) of the bipyridine ligand. This splitting provides direct evidence of the covalent character of the metal-ligand bond. cardiff.ac.uk In some cases, time-resolved EPR (TR-EPR) has been used to investigate photo-induced processes, although in certain systems involving ruthenium complexes of dimethyl-bipyridine, no significant EPR signals were observed, suggesting the transient species formed were either diamagnetic or too short-lived to be detected. oup.com

In studies involving the electrochemical reduction of platinum(II) bipyridine complexes, EPR spectroelectrochemistry has shown that the first reduction is ligand-based, with the unpaired electron being localized on the bipyridine ligand, forming a radical anion. researchgate.net

Table 2: Illustrative EPR Spin Hamiltonian Parameters for Bipyridine-type Complexes

Note: Data is generalized from studies on Cu(II)-bipyridine (bpy) complexes, as specific values for this compound complexes are highly dependent on the full coordination sphere. acs.orgcardiff.ac.uk

Mass Spectrometry (e.g., MALDI Mass Spectrometry)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the composition of this compound complexes. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for analyzing these non-volatile, often charged, coordination compounds.

ESI-MS: This is a common method for characterizing metal complexes from solution. It is gentle enough to keep the coordination complex intact during the ionization process. The resulting mass spectra typically show peaks corresponding to the intact cationic complex, such as [M]⁺ or [M-anion]⁺. For ruthenium-bipyridine complexes, molecular peaks corresponding to [M+H]⁺ and [M+Na]⁺ are often the most intense, and the observed isotopic patterns can be compared with simulated spectra to confirm the elemental composition. nih.gov

MALDI-MS: MALDI-Time-of-Flight (TOF) mass spectrometry is another valuable tool, particularly for higher molecular weight species or for analyzing samples from a solid matrix. mdpi.com In the context of materials science, MALDI-TOF-MS has been used to characterize systems involving tris(4,4'-dimethyl-2,2'-bipyridine) ruthenium(II) to verify the structure of polymers and ensure that initiation did not occur from exogenous species. oup.com It has also been successfully employed to ascertain the molecular weights of novel bipyridine-conjugates, where characteristic peaks such as [M+Na]⁺ are observed. researchgate.net

The choice between ESI and MALDI often depends on the specific complex's solubility, stability, and molecular weight. Both techniques provide crucial confirmation of the successful synthesis of the target this compound complex before further photophysical investigations are undertaken.

Table 3: Representative Mass Spectrometry Data for Bipyridine Complexes

| Complex/Compound | Ionization Method | Observed m/z | Assignment |

|---|---|---|---|

| Ruthenium(II) bipyridine salicylate (B1505791) complexes nih.gov | ESI-MS | - | [M+H]⁺, [M+Na]⁺ |

| Bipyridine-bile acid conjugate researchgate.net | MALDI-TOF | 585.50 | [M+Na]⁺ |

dmb = dimethyl-bipyridine

Sum Frequency Generation Spectroscopy (SFG)

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique. It is inherently sensitive only to molecules at an interface where inversion symmetry is broken. SFG provides information about the structure, orientation, and ordering of molecules adsorbed on surfaces.

While SFG is a powerful tool for studying interfacial phenomena, a review of the current scientific literature indicates that specific studies employing SFG spectroscopy on complexes of this compound are not widely reported. The application of this technique has been more prevalent in studying simpler molecules at interfaces or biological systems. Therefore, detailed research findings and data tables specifically for this compound complexes using SFG are not available at this time.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic structures of molecules. For bipyridine-based ligands, DFT calculations are instrumental in determining optimized geometries, including bond lengths, bond angles, and the crucial dihedral angle between the two pyridine (B92270) rings. These structural parameters are fundamental to understanding the ligand's coordination behavior and the properties of its metal complexes. researchgate.netnih.gov

Below is a table of representative geometric parameters for a 2,2'-bipyridine (B1663995) ligand optimized using DFT calculations, illustrating the type of data obtained from such studies.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C2' (Inter-ring) | ~1.49 Å |

| Bond Length | C-N (average) | ~1.34 Å |

| Bond Length | C-C (ring, average) | ~1.39 Å |

| Bond Angle | C-N-C (average) | ~117° |

| Dihedral Angle | N-C-C-N' | ~180° (trans-planar) |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, making it the standard method for calculating and interpreting electronic absorption spectra. iucr.org For compounds like 4-Methyl-2,2'-bipyridine and its metal complexes, TD-DFT can predict the energies of electronic transitions, their corresponding oscillator strengths (a measure of transition probability), and the nature of the orbitals involved.

Computational studies on transition metal complexes containing bipyridine ligands frequently use TD-DFT to analyze their UV-Vis spectra. nih.gov These spectra are often characterized by two main types of transitions:

Intraligand (IL) π→π* transitions: These are high-energy transitions occurring within the bipyridine ligand itself. The methyl group in this compound can cause slight shifts in the energy of these transitions compared to unsubstituted bipyridine.

Metal-to-Ligand Charge Transfer (MLCT) transitions: In metal complexes, these transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. These are typically lower in energy and are highly sensitive to the nature of the metal, the ligand, and its substituents.

TD-DFT calculations help assign the absorption bands observed experimentally to specific electronic transitions, providing a detailed picture of the molecule's photophysical behavior. scirp.org

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Assignment |

|---|---|---|---|---|

| S0 → S1 | ~450 nm | > 0.1 | d(Metal) → π(bpy) | MLCT |

| S0 → Sn | ~300 nm | > 0.2 | π(bpy) → π(bpy) | Intraligand (IL) |

Elucidation of Electronic Structures and Optical Properties

The combination of DFT and TD-DFT provides a comprehensive understanding of the electronic structure of this compound and its direct impact on optical properties. maynoothuniversity.iescispace.com The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. mdpi.com

The methyl group at the 4-position of the bipyridine ring acts as an electron-donating group. This substitution is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby slightly reducing the HOMO-LUMO gap compared to unsubstituted 2,2'-bipyridine. This modification of the orbital energies directly influences the optical properties, often leading to a red-shift (a shift to longer wavelengths) in the absorption bands. nih.gov Computational models can quantify these shifts and explain how ligand functionalization can be used to tune the photophysical properties of metal complexes for applications such as photosensitizers or in light-emitting devices. acs.org

Understanding Reactivity and Functionalization Pathways

Computational chemistry is also a valuable tool for predicting the reactivity of molecules and exploring potential pathways for chemical functionalization. For this compound, theoretical studies can identify the most likely sites for electrophilic or nucleophilic attack. This is often achieved by analyzing the distribution of electron density, molecular electrostatic potential (MEP) maps, and frontier orbital densities.

The nitrogen atoms, with their lone pairs of electrons, are the primary sites for coordination with metal ions (nucleophilic centers). The electron-rich π-system of the pyridine rings can also participate in various reactions. Theoretical studies on the reactivity of related bipyridine complexes have explored reaction mechanisms, such as nucleophilic attack on coordinated ligands, and have shown that substituents play a critical role in controlling reaction rates and product formation. nih.gov The methyl group, being electron-donating, can enhance the nucleophilicity of the pyridine ring system and influence the regioselectivity of functionalization reactions. DFT calculations can be used to model transition states and reaction intermediates, providing activation energies and thermodynamic data that help elucidate the most favorable reaction pathways. acs.org

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This approach provides quantitative information about bonding interactions, charge distribution, and intramolecular delocalization effects.

For this compound, NBO analysis can be used to:

Determine Natural Atomic Charges: It provides a more chemically meaningful picture of charge distribution than other methods, showing, for example, the negative charge localized on the nitrogen atoms.

Analyze Hybridization: NBO calculates the hybridization of atomic orbitals that form bonds and lone pairs. For instance, it can describe the sp²-like hybridization of the ring carbons and nitrogens.

Quantify Donor-Acceptor Interactions: A key feature of NBO is its ability to analyze delocalization in terms of second-order perturbation theory. scirp.orgscirp.org It identifies interactions between filled "donor" orbitals (like a σ bond or a lone pair) and empty "acceptor" orbitals (like a σ* or π* anti-bond). These interactions, often described as hyperconjugation, are crucial for understanding molecular stability and the electronic effects of substituents. For example, NBO can quantify the stabilizing interactions between the C-H bonds of the methyl group and the π* orbitals of the pyridine ring.

| Atom | Natural Charge (e) | NBO Hybridization |

|---|---|---|

| N1 (Pyridine) | ~ -0.55 | s(31.5%)p2.17(68.5%) |

| C4 (with CH3) | ~ -0.15 | s(32.8%)p2.05(67.2%) |

| C (Methyl) | ~ -0.65 | s(24.5%)p3.08(75.5%) |

Applications of 4 Methyl 2,2 Bipyridine in Catalysis

Role as a Ligand in Catalytic Processes

As a bidentate ligand, 4-Methyl-2,2'-bipyridine coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex. nih.gov This structural feature makes it a versatile component in designing catalysts for various chemical transformations. chemimpex.comcymitquimica.com Metal complexes incorporating this ligand are employed in numerous catalytic reactions where the ligand framework is crucial for maintaining the integrity of the catalyst and influencing its performance. The electronic properties of the ligand, modified by the electron-donating methyl group, can influence the redox potential of the metal center, which is a key parameter in many catalytic cycles.

Enhancement of Catalytic Activity and Selectivity

For instance, in palladium-catalyzed cross-coupling reactions, the electronic and steric properties of the ancillary ligands bound to the metal significantly influence the catalytic properties of the palladium complexes. iastate.edu A study on palladium (II) catalysts supported by mixed-linker bipyridyl metal-organic frameworks (MOFs) in Suzuki-Miyaura cross-coupling reactions demonstrated the critical role of linker engineering. While this specific study highlighted a dramatic enhancement with methyl groups at the 6,6'-positions due to steric effects, it underscores the principle that methyl substitution on the bipyridine ring is a key tool for tuning catalytic activity. iastate.edu The strategic placement of methyl groups can prevent catalyst deactivation pathways and improve reaction yields and rates. iastate.edu

Specific Catalytic Transformations

Complexes of this compound and its derivatives are instrumental in a range of specific and highly significant catalytic transformations.

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change. ucsd.edu Metal complexes based on bipyridine ligands are among the most studied molecular electrocatalysts and photocatalysts for CO2 reduction. nih.govacs.orgberkeley.edu Ruthenium complexes, in particular, have been investigated for this purpose.

In photochemical CO2 reduction systems, a ruthenium complex bearing two methyl groups at the 4,4'-positions of the 2,2'-bipyridine (B1663995) ligand, trans(Cl)-[Ru(dmb)(CO)2Cl2] (where dmb is 4,4'-dimethyl-2,2'-bipyridine), has been shown to catalyze the reduction of CO2 to carbon monoxide (CO) and formate (B1220265) (HCOO⁻). researchgate.net These reactions typically involve a photosensitizer, such as [Ru(bpy)3]2+, and a sacrificial electron donor. researchgate.net The efficiency and product selectivity of these systems can be influenced by the specific methylated bipyridine ligand used. researchgate.net Similarly, rhenium and manganese bipyridine complexes are also effective catalysts, with research showing that the ligand framework plays a crucial role in the catalytic mechanism, including the activation of CO2 and the eventual release of products. ucsd.edunih.gov

| Catalyst Family | Reaction Type | Primary Products | Key Finding |

|---|---|---|---|

| Ruthenium(II) dmb Complexes | Photochemical | CO, HCOO⁻ | Catalytic efficiency is significantly influenced by the position of methyl groups on the bipyridine ligand. researchgate.net |

| Rhenium(I) bipyridine Complexes | Electrochemical/Photochemical | CO | Ligand modification can create a more nucleophilic metal center, increasing catalytic activity for CO2 reduction. researchgate.net |

| Manganese(I) bipyridine Complexes | Electrochemical | CO | Considered a more earth-abundant alternative to Rhenium catalysts for CO2 reduction. ucsd.edu |

| Molybdenum/Tungsten(0) bipyridine Complexes | Electrochemical | CO | These Group 6 metal complexes are active catalysts, with CO release being a potential rate-limiting step. ucsd.eduelsevierpure.comdepaul.edu |

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the construction of complex carbon-carbon bonds essential for the production of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Bipyridine derivatives, including this compound, are frequently used as ligands in these processes. chemimpex.comnih.gov

The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, is a powerful tool for preparing substituted bipyridines themselves, including 4-, 5-, and 6-methyl-2,2'-bipyridine. acs.orgorgsyn.orgorgsyn.org This method is valued for its high yields and tolerance of various functional groups. orgsyn.org Furthermore, complexes formed from these ligands are used in other critical reactions like the Suzuki-Miyaura coupling, which joins boronic acids with organic halides. mdpi.comnih.govbeilstein-journals.org The efficiency of these catalytic systems is vital for the synthesis of complex organic molecules that are often precursors to biologically active compounds. chemimpex.comnih.gov The use of 4-(chloromethyl)-4'-methyl-2,2'-bipyridine (B1425210) in ligand synthesis further expands the toolkit for creating tailored catalysts for these applications. interomex.com

Cross-electrophile coupling (XEC) is an increasingly important strategy in organic synthesis that allows for the formation of C-C bonds by coupling two different electrophiles, typically under reductive conditions with a nickel catalyst. Bipyridine ligands are central to the success of many of these reactions. acs.org

Research on Ni-catalyzed XEC reactions has shown that substituents on the bipyridine ligand have a major impact on catalytic performance. nih.gov For example, a study using a family of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with methyl substituents at the 6- or 6,6'-positions demonstrated significant differences in catalytic activity. While a single methyl group at the 6-position led to one of the most active catalysts for XEC, the addition of a second methyl group at the 6'-position resulted in lower turnover frequencies. nih.gov This highlights the delicate balance of steric and electronic effects that can be tuned through ligand modification to optimize a catalytic system for a specific transformation. nih.govwisc.edu

The catalytic oxidation of water to produce molecular oxygen is a fundamental reaction for artificial photosynthesis and the generation of solar fuels. rsc.orgacs.org Ruthenium complexes featuring polypyridyl ligands, including bipyridine and its derivatives, are among the most effective and well-studied molecular catalysts for this process. rsc.orgnih.gov

Mononuclear ruthenium complexes containing a 2,2'-bipyridine ligand (or its derivatives like 4,4'-dimethyl-2,2'-bipyridine) and a terpyridine ligand have demonstrated good catalytic activity for the chemical oxidation of water. rsc.org Studies have shown that the electronic nature of the substituents on the bipyridine ligand influences the catalytic rate and turnover number (TON). Electron-donating groups, such as methyl groups, can accelerate the rate of oxygen evolution by increasing the electron density on the ruthenium center, which facilitates its access to the higher oxidation states required for the catalytic cycle. rsc.org Conversely, electron-withdrawing groups tend to result in lower catalytic rates but higher TONs. rsc.org This tunability is crucial for the rational design of more efficient and robust water oxidation catalysts. nih.gov

Reductive Functionalization of Metal-Hydrocarbyl Bonds

The reductive functionalization of metal-hydrocarbyl bonds is a critical step in numerous catalytic cycles, particularly in the context of hydrocarbon functionalization. This process typically involves the formation of a new bond between the hydrocarbyl ligand (e.g., a methyl group) and another group, coupled with the reduction of the metal center's oxidation state. The electronic properties of ancillary ligands, such as this compound, play a crucial role in influencing the feasibility and rate of this transformation.

Research utilizing density functional theory (DFT) on bipyridine (bpy)-ligated Group 9 metal complexes, such as Rhodium(III), has provided significant insight into this reaction. The reductive functionalization of a Rh(III)-methyl bond, leading to a functionalized methane (B114726) molecule and a Rh(I) complex, is heavily dependent on the electronic nature of the bipyridine ligand. The reaction proceeds via a mechanism akin to an SN2 reaction, where a nucleophile attacks the methyl group, leading to the cleavage of the Rh-CH₃ bond.

The electronic properties of the bipyridine ligand directly impact the electrophilicity of the metal center and the attached methyl group. Ligands with electron-withdrawing substituents have been shown to facilitate reductive functionalization. For instance, studies on rhodium(III) complexes with 4,4',4''-trinitroterpyridine, a ligand with strong electron-withdrawing nitro groups, demonstrated the reductive elimination of methyl chloride (MeCl). nih.govrsc.org In contrast, complexes bearing ligands with electron-donating groups, such as the tri-tert-butylterpyridine, did not undergo reductive elimination under similar conditions. nih.govrsc.org

Given that this compound features an electron-donating methyl group, its coordination to a metal center like Rh(III) would be expected to increase the electron density at the metal. This increased electron density would, in turn, make the reductive functionalization of an attached methyl group more challenging compared to complexes with unsubstituted or electron-deficient bipyridine ligands. This effect underscores the importance of ligand selection and electronic tuning in designing catalysts for hydrocarbon functionalization. researchgate.net The development of rhodium-based catalysts is an attractive alternative to platinum-based systems for these transformations, but examples of reductive functionalization from Rh(III) complexes remain relatively limited. nih.govpwvas.org

Asymmetric Catalysis (e.g., Epoxide Ring Opening, Mukaiyama Aldol (B89426) Reaction)

This compound serves as a foundational scaffold for the development of chiral ligands used in asymmetric catalysis. By introducing chiral substituents, the bipyridine framework becomes a valuable tool for inducing stereoselectivity in a variety of chemical transformations, including the ring-opening of epoxides and the Mukaiyama aldol reaction.

Epoxide Ring Opening

The asymmetric ring-opening of meso-epoxides is a powerful method for synthesizing enantiomerically enriched 1,2-difunctionalized compounds, which are valuable chiral building blocks. Catalytic systems employing chiral bipyridine ligands in conjunction with a Lewis acidic metal have proven effective for this purpose.

A notable example is the catalyst system formed in situ from scandium(III) triflate (Sc(OTf)₃) and a chiral bipyridine ligand. acs.org This system effectively catalyzes the desymmetrization of meso-epoxides through the addition of nucleophiles like alcohols and amines. The chiral ligand, derived from the bipyridine scaffold, creates a chiral environment around the scandium center. This environment directs the incoming nucleophile to attack one of the two enantiotopic carbon atoms of the epoxide, leading to the formation of a single enantiomer of the product. High enantioselectivities have been achieved in the alcoholysis and aminolysis of various meso-epoxides using this approach. acs.orgnih.gov While studies have not exclusively focused on the 4-methyl substituted variant, the success of the general bipyridine framework highlights its utility. Research on novel chiral bipyridine ligands continues to show promise, with high yields and enantiomeric excess reported for epoxide ring-opening reactions. researchgate.net

| Catalyst System | Epoxide Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ / Chiral Bipyridine | Cyclohexene Oxide | Benzyl Alcohol | High | High | acs.org |

| Sc(OTf)₃ / Chiral Bipyridine | Stilbene Oxide | Aniline | High | Excellent | nih.gov |

| Novel Cu(I) / Chiral Bipyridine | Cyclohexene Oxide | Not Specified | 82 | 98 | researchgate.net |

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a staple of organic synthesis for the formation of carbon-carbon bonds. It involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, typically promoted by a Lewis acid. semanticscholar.orgwikipedia.org The use of chiral Lewis acid complexes can render this reaction highly enantioselective. Chiral ligands based on the this compound structure have been successfully employed in this context.